molecular formula C14H25NO5S B8131955 1-isothiocyanato-PEG3-t-butyl ester CAS No. 1835759-83-5

1-isothiocyanato-PEG3-t-butyl ester

Cat. No.: B8131955
CAS No.: 1835759-83-5
M. Wt: 319.42 g/mol
InChI Key: SBSWDZVLSXFYMU-UHFFFAOYSA-N
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Description

1-isothiocyanato-PEG3-t-butyl ester is a compound that combines several functional groups, including an isothiocyanate group, a polyethylene glycol (PEG) chain with three repeating units, and a t-butyl ester group. This combination of functional groups is designed to create a molecule that can be used to target specific biological processes in the body. The isothiocyanate group is known for its ability to introduce thiol-reactive groups into molecules, which can help target specific proteins or enzymes .

Chemical Reactions Analysis

1-isothiocyanato-PEG3-t-butyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thiol-reactive reagents, oxidizing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .

Scientific Research Applications

1-isothiocyanato-PEG3-t-butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-isothiocyanato-PEG3-t-butyl ester involves the reactivity of its isothiocyanate group with thiol groups on proteins or enzymes. This interaction can lead to the formation of covalent bonds, modifying the activity or function of the target molecule. The PEG chain enhances the solubility and stability of the compound, while the t-butyl ester group protects the carboxylic acid group from unwanted reactions .

Comparison with Similar Compounds

1-isothiocyanato-PEG3-t-butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, solubility, and stability that is suitable for a wide range of applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5S/c1-14(2,3)20-13(16)4-6-17-8-10-19-11-9-18-7-5-15-12-21/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSWDZVLSXFYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136797
Record name 4,7,10-Trioxa-13-azatetradec-13-enoic acid, 14-thioxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-83-5
Record name 4,7,10-Trioxa-13-azatetradec-13-enoic acid, 14-thioxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-azatetradec-13-enoic acid, 14-thioxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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